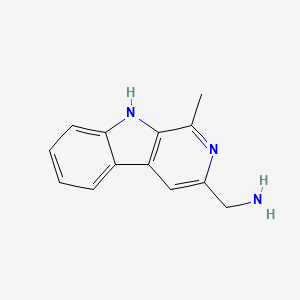
3-Aminomethyl harmane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine, also known as 1-methyl-β-carboline, is a heterocyclic compound that belongs to the class of β-carbolines. This compound is structurally characterized by a pyridine ring fused to an indole moiety, with a methyl group at the 1-position and a methanamine group at the 3-position. It is known for its biological activity and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine typically involves the construction of the β-carboline core followed by functionalization at specific positions. One common method involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones to form the β-carboline structure . The reaction conditions often include acidic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to enhance the efficiency of the process . Additionally, green chemistry approaches, such as solvent-free conditions and microwave irradiation, are being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the β-carboline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted β-carbolines, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to biological effects such as cell cycle arrest and apoptosis . The compound’s ability to inhibit enzymes and modulate signaling pathways contributes to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Harmine: 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Harmane: 1-methyl-9H-pyrido[3,4-b]indole
Norharman: 9H-pyrido[3,4-b]indole
Uniqueness
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other β-carbolines. Its methanamine group at the 3-position allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
63885-91-6 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine |
InChI |
InChI=1S/C13H13N3/c1-8-13-11(6-9(7-14)15-8)10-4-2-3-5-12(10)16-13/h2-6,16H,7,14H2,1H3 |
InChI Key |
HEFWTWTYTSSMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=C1NC3=CC=CC=C32)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















